

physical and chemical properties of 2-Bromo-1-(3-methoxyphenyl)ethanone

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Compound of Interest

Compound Name: 2-Bromo-1-(3-methoxyphenyl)ethanone

Cat. No.: B137907

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An In-depth Technical Guide to 2-Bromo-1-(3-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(3-methoxyphenyl)ethanone is an aromatic ketone that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a bromo-substituted acyl group attached to a methoxy-substituted phenyl ring, provides a versatile scaffold for the construction of more complex molecules. This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of **2-Bromo-1-(3-methoxyphenyl)ethanone**, along with detailed experimental protocols.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-Bromo-1-(3-methoxyphenyl)ethanone** is presented below. While specific experimental values for the 3-methoxy isomer are not consistently available in the literature, data for the closely related 4-methoxy isomer is included for comparative purposes.

Property	Value	Reference
IUPAC Name	2-Bromo-1-(3-methoxyphenyl)ethanone	N/A
CAS Number	5000-65-7	[1]
Molecular Formula	C ₉ H ₉ BrO ₂	[1]
Molecular Weight	229.07 g/mol	[1]
Appearance	Off-white solid (Predicted)	[2]
Melting Point	Data not available for 3-methoxy isomer. (4-methoxy isomer: 48.00 °C)	N/A
Boiling Point	Data not available for 3-methoxy isomer. (4-methoxy isomer: 282.50 °C)	N/A
Density	Data not available for 3-methoxy isomer. (4-methoxy isomer: 1.5060 g/cm ³)	N/A
Solubility	Likely soluble in organic solvents such as ethanol and acetone; sparingly soluble in water.	N/A

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Bromo-1-(3-methoxyphenyl)ethanone**.

Mass Spectrometry

The mass spectrum of **2-Bromo-1-(3-methoxyphenyl)ethanone** is available through the NIST WebBook. The fragmentation pattern is a key identifier for this compound.

Experimental Protocols

Synthesis of 2-Bromo-1-(3-methoxyphenyl)ethanone

A general and widely used method for the synthesis of α -bromo ketones is the bromination of the corresponding ketone. Below is a representative protocol for the synthesis of **2-Bromo-1-(3-methoxyphenyl)ethanone** from 3-methoxyacetophenone.

Materials:

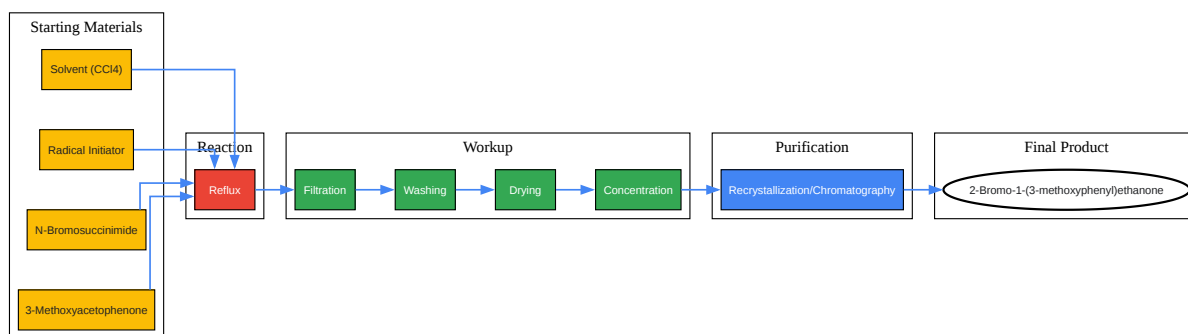
- 3-Methoxyacetophenone
- N-Bromosuccinimide (NBS)
- AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
- Carbon tetrachloride (CCl₄) or other suitable solvent
- Sodium bicarbonate solution (aqueous, saturated)
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyacetophenone in carbon tetrachloride.
- Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.

- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
- The crude **2-Bromo-1-(3-methoxyphenyl)ethanone** can be further purified by recrystallization or column chromatography.

Experimental Workflow for Synthesis



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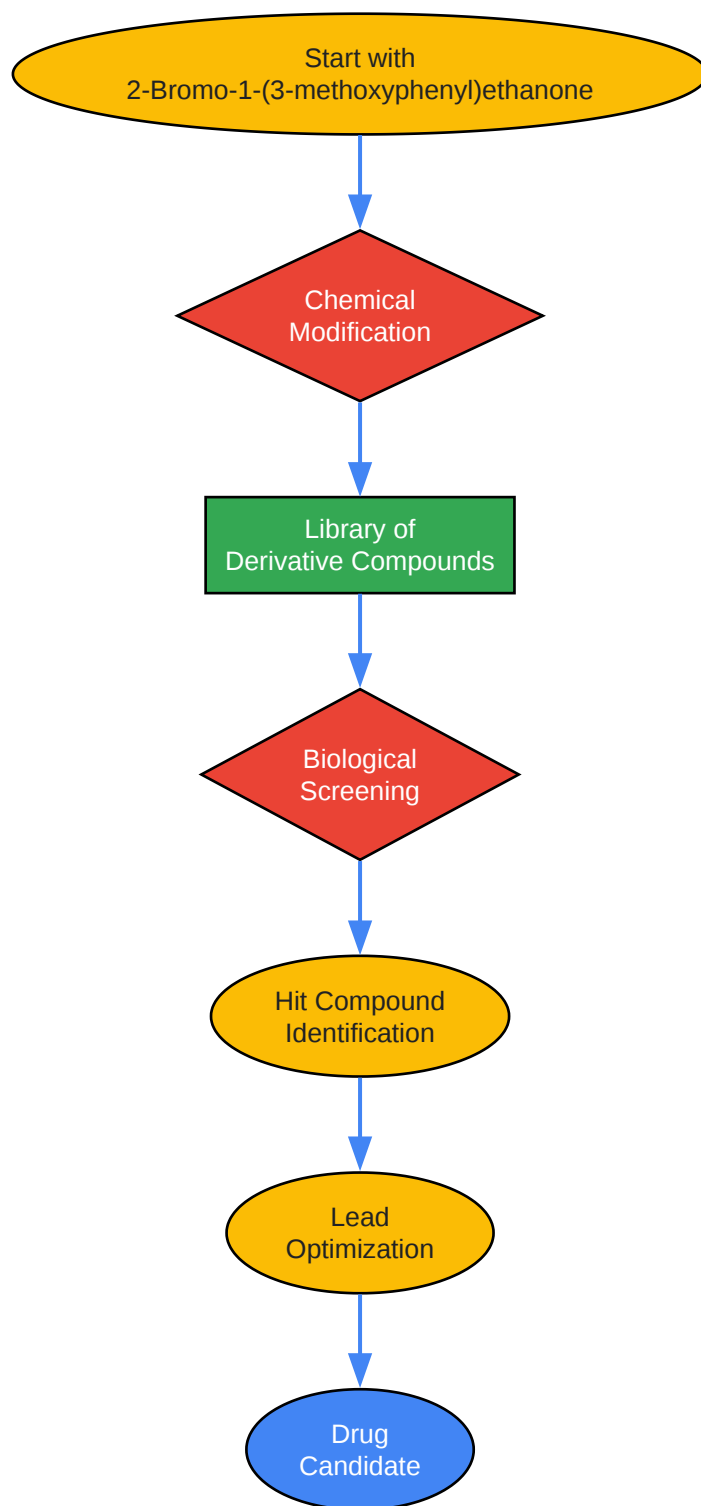
Caption: Synthesis workflow for **2-Bromo-1-(3-methoxyphenyl)ethanone**.

Role in Drug Development and Medicinal Chemistry

α -Bromoacetophenones, including **2-Bromo-1-(3-methoxyphenyl)ethanone**, are recognized as important building blocks in pharmaceutical synthesis.^[3] The presence of the reactive α -bromo ketone moiety allows for a variety of chemical transformations, making it a key precursor for the synthesis of diverse heterocyclic compounds, which are prevalent in many therapeutic agents.^[3]

While specific signaling pathways directly involving **2-Bromo-1-(3-methoxyphenyl)ethanone** are not extensively documented, its structural analogs have shown biological activities. For instance, a related compound, 2-Bromo-1-(2-methoxyphenyl)ethanone, has been identified as an irreversible inhibitor of MurA, an enzyme involved in bacterial cell wall synthesis, suggesting potential antibacterial applications.^[4] This indicates that compounds of this class can act as electrophiles, forming covalent bonds with nucleophilic residues in enzyme active sites.

Logical Relationship in Drug Discovery



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Caption: Role of the compound in a drug discovery workflow.

Safety Information

2-Bromo-1-(3-methoxyphenyl)ethanone is classified as a hazardous substance.

- Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[1]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[1]
- UN Number: 3261[1]
- Class: 8[1]
- Packing Group: II[1]

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

2-Bromo-1-(3-methoxyphenyl)ethanone is a key chemical intermediate with significant potential in the field of medicinal chemistry and drug development. While a comprehensive dataset for all its physical properties is still being established, its synthetic utility is well-recognized. Further research into its biological activities and potential therapeutic applications is warranted and could lead to the discovery of novel drug candidates. The protocols and data presented in this guide are intended to support such research endeavors.

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